(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(4-fluorophenyl)methanone
Overview
Description
(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(4-fluorophenyl)methanone: is an organic compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups, and a phenyl ring substituted with a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(4-fluorophenyl)methanone typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with 4-fluorobenzoyl chloride under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chlorine atom on the pyridine ring.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under mild conditions.
Major Products Formed:
Substitution Reactions: Products with different substituents replacing the chlorine atom.
Oxidation and Reduction Reactions: Products with altered oxidation states of the functional groups.
Coupling Reactions: More complex molecules with extended aromatic systems.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, the compound can be used as a probe to study the interactions of pyridine-containing molecules with biological targets. Its fluorine and chlorine substituents can enhance its binding affinity and selectivity for certain enzymes or receptors.
Medicine: The compound has potential applications in the development of new pharmaceuticals. Its unique structure can be exploited to design drugs with improved efficacy and reduced side effects.
Industry: In the agrochemical industry, the compound can be used as a precursor for the synthesis of herbicides, insecticides, and fungicides. Its stability and reactivity make it a valuable component in the formulation of crop protection agents.
Mechanism of Action
The mechanism of action of (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(4-fluorophenyl)methanone involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s fluorine and chlorine substituents can enhance its binding affinity and selectivity, leading to the inhibition or activation of the target’s biological function. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
3-Chloro-5-(trifluoromethyl)pyridine: A precursor in the synthesis of the target compound.
4-Fluorobenzoyl Chloride: Another precursor used in the synthesis.
2-Chloro-5-(trifluoromethyl)pyridine: A structurally similar compound with different substitution patterns.
Uniqueness: The unique combination of chlorine, trifluoromethyl, and fluorophenyl substituents in (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(4-fluorophenyl)methanone imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and agrochemicals.
Biological Activity
The compound (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(4-fluorophenyl)methanone is part of a class of trifluoromethylated compounds that have gained attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its interactions with various biological targets, its potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula: C13H8ClF3N2O
- Molecular Weight: 300.66 g/mol
- IUPAC Name: this compound
This compound features a pyridine ring substituted with a trifluoromethyl group and a chlorinated position, alongside a fluorinated phenyl group. These substitutions are known to enhance the compound's lipophilicity and biological activity.
1. Enzyme Interactions
Research indicates that this compound interacts with various enzymes, influencing their activity. For example, it may act as an inhibitor or activator in metabolic pathways, affecting key enzymes involved in cellular processes. Such interactions can lead to significant alterations in cellular metabolism and signaling pathways .
2. Cellular Effects
The compound has been shown to impact cell function by modulating gene expression and cellular signaling. Studies suggest that it can alter the expression of genes related to inflammation and cell proliferation, indicating potential applications in treating diseases characterized by dysregulated cell growth .
3. Therapeutic Potential
The unique structural features of this compound suggest its potential as a therapeutic agent. Its fluorinated groups enhance its interaction with biological targets, which can be beneficial in drug design for conditions such as cancer and neurodegenerative diseases .
Case Study 1: Anticancer Activity
In a study exploring the anticancer properties of trifluoromethylated compounds, this compound demonstrated significant cytotoxicity against various cancer cell lines. The mechanism was linked to the inhibition of specific signaling pathways involved in cell survival and proliferation .
Case Study 2: Neuroprotective Effects
Another research effort highlighted the neuroprotective effects of this compound in models of neurodegeneration. It was found to reduce oxidative stress and inflammation in neuronal cells, suggesting its potential utility in treating conditions like Alzheimer's disease .
Comparative Analysis
Compound Name | Biological Activity | Notable Findings |
---|---|---|
This compound | Anticancer, Neuroprotective | Significant cytotoxicity; reduces oxidative stress |
Similar Pyridine Derivatives | Varies | Some show antimicrobial properties; others are effective against specific cancers |
Properties
IUPAC Name |
[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-(4-fluorophenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6ClF4NO/c14-10-5-8(13(16,17)18)6-19-11(10)12(20)7-1-3-9(15)4-2-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVHBSEZENNVDFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(C=C(C=N2)C(F)(F)F)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6ClF4NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.